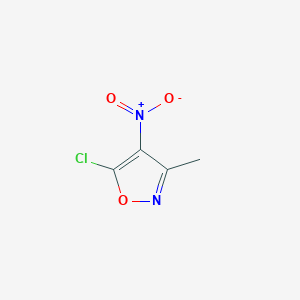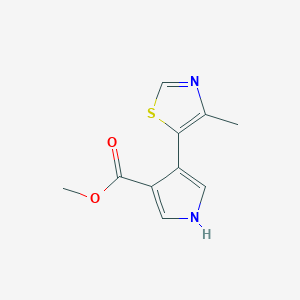
2,4-Dichloro-6-methoxy-1,5-naphthyridine
Overview
Description
2,4-Dichloro-6-methoxy-1,5-naphthyridine is a heterocyclic compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound is a derivative of naphthyridine and has a molecular formula of C8H6Cl2N2O. It is part of the broader class of 1,5-naphthyridines, which are known for their diverse biological activities and importance in medicinal chemistry .
Mechanism of Action
Target of action
The targets of 1,5-naphthyridines can vary widely depending on their specific structures and functional groups. Many of them exhibit a great variety of biological activities .
Mode of action
The mode of action of 1,5-naphthyridines can involve interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Biochemical pathways
The biochemical pathways affected by 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to trigger apoptosis via the mitochondria-dependent pathway and the enhancement of reactive oxygen species (ROS) generation .
Result of action
The molecular and cellular effects of 1,5-naphthyridines can be diverse, depending on the specific compound and its targets. Some 1,5-naphthyridines have been found to induce cell cycle arrest through downregulation of cyclin D1 and CDK4 .
Action environment
The action, efficacy, and stability of 1,5-naphthyridines can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, some 1,5-naphthyridines should be stored in a sealed, dry environment at 2-8°C .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-6-methoxy-1,5-naphthyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with specific enzymes, potentially inhibiting or activating their functions. For instance, it may form complexes with metal ions, which can alter the enzyme’s activity. Additionally, this compound can bind to nucleophilic sites on proteins, leading to modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream processes. Furthermore, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This compound may also induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes. Additionally, this compound can form complexes with metal ions, which can further modulate its activity and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade under others, leading to variations in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold levels at which this compound begins to exhibit toxicity, emphasizing the need for careful dosage control in experimental settings. The compound’s impact on animal models provides valuable insights into its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. The distribution of this compound can influence its efficacy and toxicity, making it an important factor in its biochemical analysis .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for understanding its mechanism of action and its effects on cellular processes .
Preparation Methods
The synthesis of 2,4-Dichloro-6-methoxy-1,5-naphthyridine typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of specific catalysts and controlled temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,4-Dichloro-6-methoxy-1,5-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve nucleophilic or electrophilic reagents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified naphthyridine derivatives .
Scientific Research Applications
2,4-Dichloro-6-methoxy-1,5-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development . Additionally, it has applications in environmental science, particularly in the development of new materials for pollution control.
Comparison with Similar Compounds
2,4-Dichloro-6-methoxy-1,5-naphthyridine can be compared with other naphthyridine derivatives, such as 1,6-naphthyridines and 1,8-naphthyridines . While all these compounds share a common naphthyridine core, their chemical properties and biological activities can vary significantly. For example, 1,6-naphthyridines are known for their anticancer and anti-HIV activities, while 1,8-naphthyridines have different pharmacological profiles . The unique substitution pattern of this compound, with chlorine and methoxy groups, gives it distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2,4-dichloro-6-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCWYVPSYGAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855820 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959990-35-3 | |
| Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)



![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)





